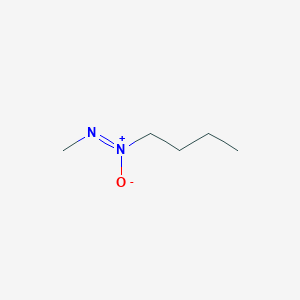
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide, also known as EMEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMEBS belongs to a class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties. However, EMEBS has unique properties that make it a promising candidate for research in other fields.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific sites on biomolecules. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to certain proteins, including albumin and carbonic anhydrase, which may be involved in its biological activity.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties, 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase. It has also been shown to have anti-inflammatory effects, which may be related to its ability to bind to albumin.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized. It also has unique properties that make it a useful tool for studying biological systems. However, 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide also has some limitations. Its binding affinity for certain biomolecules may be low, which could limit its usefulness in certain applications. Additionally, its fluorescent properties may be affected by environmental factors, such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. One area of interest is its potential as a diagnostic tool for certain diseases. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, which could make it a useful imaging agent for cancer diagnosis. Other potential applications include the development of new drugs based on the structure of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide and the use of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide as a tool for studying protein-protein interactions.
Synthesemethoden
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxyethylamine with 3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethyl iodide to yield 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific fields. One area of research involves its use as a fluorescent probe for imaging biological systems. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to proteins and other biomolecules, allowing researchers to visualize their distribution and activity in living cells.
Eigenschaften
Produktname |
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-6-5-11(9-10(12)2)18(14,15)13-7-8-16-3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
OHBWMWGCKZAOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)





![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)

